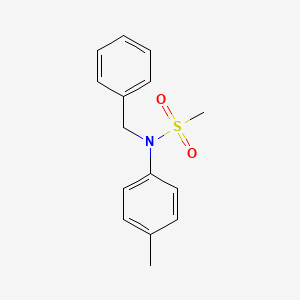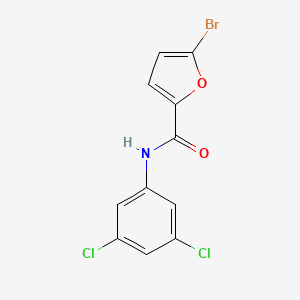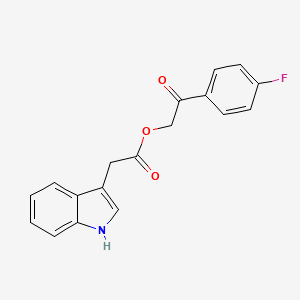
N-(1,1-dimethylpropyl)-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dimethylpropyl)-2-(2-thienyl)acetamide, commonly known as Modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since gained popularity for its ability to enhance cognitive function and improve wakefulness.
作用机制
The exact mechanism of action of Modafinil is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and histamine in the brain. It also appears to affect the levels of gamma-aminobutyric acid (GABA) and glutamate, which are neurotransmitters that play a role in regulating sleep and wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to increase the activity of the prefrontal cortex, which is responsible for executive function and decision-making. It also increases the activity of the locus coeruleus, which is involved in alertness and attention. Modafinil has also been shown to decrease the activity of the amygdala, which is involved in emotional processing.
实验室实验的优点和局限性
Modafinil has several advantages for use in lab experiments. It has a long half-life, which allows for sustained effects over a period of several hours. It is also relatively safe and has a low potential for abuse. However, Modafinil can be expensive and may not be readily available in some research settings. Additionally, its effects may vary depending on the individual and the dose used.
未来方向
There are several areas of research that could benefit from further investigation into Modafinil. These include:
- Exploring the effects of Modafinil on different cognitive domains, such as creativity and problem-solving.
- Investigating the long-term effects of Modafinil use on cognitive function and brain structure.
- Studying the effects of Modafinil in combination with other cognitive-enhancing agents, such as caffeine or nicotine.
- Examining the effects of Modafinil in different populations, such as children and older adults.
- Investigating the potential therapeutic uses of Modafinil in conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Conclusion:
Modafinil is a wakefulness-promoting agent that has gained popularity for its cognitive-enhancing properties. It has been extensively studied for its effects on attention, memory, and executive function, and has shown promise in improving cognitive function in healthy individuals and those with cognitive impairments. While there are limitations to its use in lab experiments, Modafinil has several advantages and could benefit from further research in a variety of areas.
合成方法
The synthesis of Modafinil involves the condensation of thioacetamide with benzhydryl bromide, followed by a reaction with 2-bromoacetyl bromide. The resulting product is then reacted with 1,1-dimethylpropylamine to yield Modafinil. This synthesis method has been optimized over the years to improve yield and purity.
科学研究应用
Modafinil has been extensively studied for its cognitive-enhancing properties, particularly in the areas of attention, memory, and executive function. It has also been shown to improve reaction time, decision-making, and creativity. These effects have been observed in healthy individuals, as well as those with cognitive impairments such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-4-11(2,3)12-10(13)8-9-6-5-7-14-9/h5-7H,4,8H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQECENZEQWRRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-2-(thiophen-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)




![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)
![methyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B5697738.png)
![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)
![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)